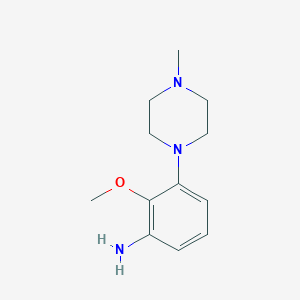
2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile is an organic compound that features a brominated thiophene ring attached to a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile typically involves the bromination of thiophene derivatives followed by nitrile formation. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as palladium or nickel may be employed to facilitate the bromination and subsequent nitrile formation steps .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of primary amines from the nitrile group.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile depends on its application. In organic electronics, the compound’s electronic properties are influenced by the conjugation of the thiophene ring and the presence of the nitrile group. This conjugation facilitates charge transport and enhances the material’s conductivity and optoelectronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Bromothiophen-3-yl)ethan-1-ol: Similar structure but with an alcohol group instead of a nitrile group.
2-(5-Bromothiophen-3-yl)acetic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile is unique due to the presence of both a brominated thiophene ring and a nitrile group. This combination imparts distinct electronic properties, making it suitable for specific applications in organic electronics and materials science .
Eigenschaften
Molekularformel |
C9H10BrNS |
|---|---|
Molekulargewicht |
244.15 g/mol |
IUPAC-Name |
2-(5-bromothiophen-3-yl)-2-methylbutanenitrile |
InChI |
InChI=1S/C9H10BrNS/c1-3-9(2,6-11)7-4-8(10)12-5-7/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
NPOWIIPNPRODJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C#N)C1=CSC(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


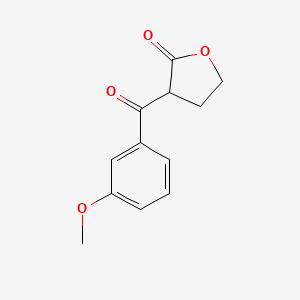
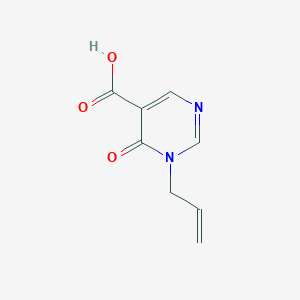
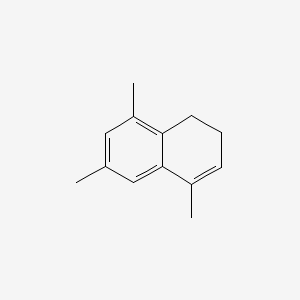
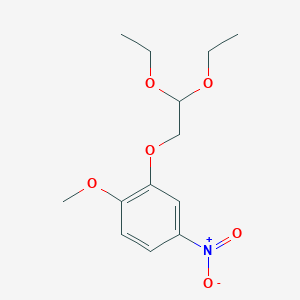
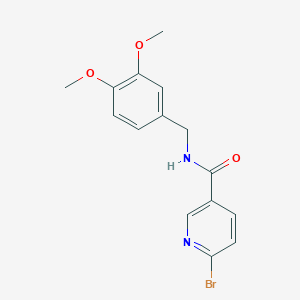
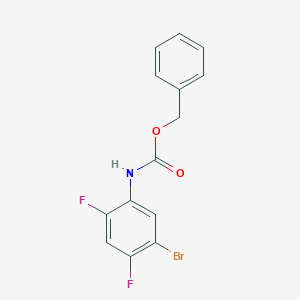

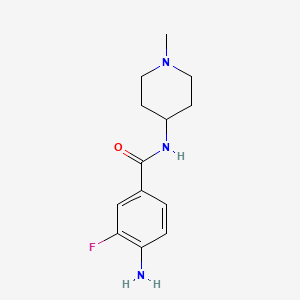
![Methyl 3-[(isopropylamino)methyl]benzoate](/img/structure/B8416333.png)
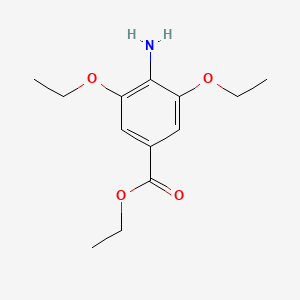
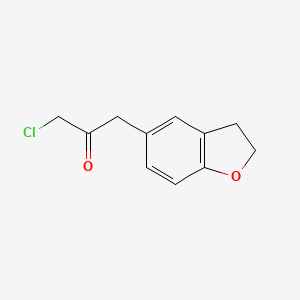
![5-Cyano-2-methylthiazolo[5,4-b]pyridine](/img/structure/B8416357.png)
![Spiro[benzo[c]thiophene-1(3H),4'-piperidine]-2-oxide](/img/structure/B8416364.png)
